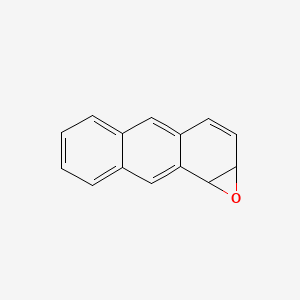

Anthra(1,2-b)oxirene, 1a,9b-dihydro-

Descripción

Structure

3D Structure

Propiedades

Número CAS |

70411-24-4 |

|---|---|

Fórmula molecular |

C14H10O |

Peso molecular |

194.23 g/mol |

Nombre IUPAC |

1a,9b-dihydroanthra[1,2-b]oxirene |

InChI |

InChI=1S/C14H10O/c1-2-4-10-8-12-11(7-9(10)3-1)5-6-13-14(12)15-13/h1-8,13-14H |

Clave InChI |

YDFLROSXCLHLJV-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C3C4C(O4)C=CC3=CC2=C1 |

SMILES canónico |

C1=CC=C2C=C3C4C(O4)C=CC3=CC2=C1 |

Sinónimos |

anthracene 1,2-oxide |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Anthra(1,2-b)oxirene, 1a,9b-dihydro-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and biological significance of Anthra(1,2-b)oxirene, 1a,9b-dihydro-, a K-region epoxide of the polycyclic aromatic hydrocarbon (PAH) anthracene. Given the limited direct experimental data on this specific molecule, this guide incorporates information from closely related anthracene derivatives and other arene oxides to present a thorough understanding of its expected characteristics and behavior.

Introduction

Anthra(1,2-b)oxirene, 1a,9b-dihydro- (also known as anthracene 1,2-oxide) is an oxygenated derivative of anthracene, a three-ring polycyclic aromatic hydrocarbon. As a K-region epoxide, the oxirane ring is located across the 1 and 2 positions of the anthracene nucleus, a region of high electron density. This structural feature is pivotal to its chemical reactivity and biological activity. Arene oxides are known intermediates in the metabolism of PAHs, and their formation is a critical step in the bioactivation of these compounds to potentially carcinogenic species. Understanding the properties of Anthra(1,2-b)oxirene, 1a,9b-dihydro- is therefore relevant to toxicology, drug metabolism, and the study of chemical carcinogenesis.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 70411-24-4 | [BenchChem] |

| Molecular Formula | C₁₄H₁₀O | [BenchChem] |

| Molecular Weight | 194.23 g/mol | [BenchChem] |

| IUPAC Name | 1a,9b-dihydroanthra[1,2-b]oxirene | [BenchChem] |

| Synonyms | anthracene 1,2-oxide | [BenchChem] |

| Classification | K-region epoxide of a PAH | [BenchChem] |

| Physical State | Expected to be a solid at STP | Inferred |

| Stability | Reported to be unstable, readily rearranging to phenols | [Metabolic Formation of Stable 9-Nitroanthracene 1,2- and 3,4-Epoxides] |

Synthesis and Experimental Protocols

While the full text of the original synthesis by Akhtar et al. is not widely accessible, a general and representative protocol for the epoxidation of PAHs can be outlined. The synthesis of arene oxides often involves the reaction of the parent hydrocarbon with an oxidizing agent, such as a peroxy acid or dimethyldioxirane (DMDO).

Representative Experimental Protocol: Epoxidation using Dimethyldioxirane

This protocol is a generalized procedure for the epoxidation of an olefin, which can be adapted for polycyclic aromatic hydrocarbons like anthracene.

Materials:

-

Anthracene

-

Acetone

-

Sodium bicarbonate (NaHCO₃)

-

Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

-

Distilled water

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Dissolve anthracene in a mixture of acetone and a suitable organic solvent (e.g., dichloromethane) in a round-bottom flask.

-

Add an aqueous solution of sodium bicarbonate to buffer the reaction mixture.

-

Cool the flask to 0°C in an ice bath with stirring.

-

Slowly add a freshly prepared solution of dimethyldioxirane in acetone, or generate it in situ by the dropwise addition of an aqueous solution of Oxone® to the acetone-containing reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a reducing agent, such as sodium thiosulfate.

-

Extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude epoxide.

-

Purify the crude product by column chromatography on silica gel.

Caption: General workflow for the synthesis of Anthra(1,2-b)oxirene, 1a,9b-dihydro-.

Spectroscopic and Analytical Data

Specific spectroscopic data for Anthra(1,2-b)oxirene, 1a,9b-dihydro- is not publicly available. However, the expected spectral characteristics can be inferred from the known spectra of anthracene and general principles of spectroscopy for epoxides.

-

¹H NMR: The aromatic protons are expected to resonate in the range of 7.0-8.5 ppm, similar to anthracene, but with shifts indicative of the altered electronic structure due to the epoxide ring. The protons on the epoxide ring (at positions 1a and 9b) would appear at a higher field, likely in the 3.5-4.5 ppm range, due to the shielding effect of the three-membered ring.

-

¹³C NMR: The aromatic carbons would appear in the typical region of 120-140 ppm. The carbons of the epoxide ring are expected to be in the range of 50-70 ppm.

-

IR Spectroscopy: The spectrum would be dominated by C-H stretching and bending vibrations of the aromatic ring. A characteristic C-O stretching band for the epoxide is expected in the fingerprint region, around 1250 cm⁻¹ and also in the 800-950 cm⁻¹ range.

-

Mass Spectrometry: The molecular ion peak would be observed at m/z = 194.23.

Reactivity and Chemical Behavior

The primary site of reactivity in Anthra(1,2-b)oxirene, 1a,9b-dihydro- is the strained three-membered epoxide ring. This ring is susceptible to opening by both electrophiles and nucleophiles.

-

Acid-Catalyzed Ring Opening: In the presence of acid, the epoxide oxygen is protonated, followed by nucleophilic attack, leading to the formation of diols or other substituted products. This is a key reaction in the metabolic context, as it can lead to the formation of highly reactive carbocations.

-

Nucleophilic Ring Opening: The epoxide is also susceptible to attack by nucleophiles, such as water, glutathione, and the nucleophilic centers of DNA and proteins. This reactivity is the basis for the mutagenic and carcinogenic properties of many PAH epoxides.

Computational studies on the related benz[a]anthracene epoxides show that the formation of bay-region carbocations from the protonated epoxides is an energetically favorable, often barrierless process.

Caption: Reactivity of Anthra(1,2-b)oxirene, 1a,9b-dihydro-.

Biological Activity and Metabolic Pathway

Anthracene and other PAHs are generally not biologically active themselves but require metabolic activation to exert toxic, mutagenic, and carcinogenic effects. The primary pathway for this activation is through oxidation by cytochrome P450 enzymes to form arene oxides.

The metabolic activation of anthracene can be summarized in the following steps:

-

Epoxidation: Cytochrome P450 monooxygenases, primarily CYP1A1 and CYP1B1, catalyze the epoxidation of the 1,2-double bond of anthracene to form Anthra(1,2-b)oxirene, 1a,9b-dihydro-.

-

Hydrolysis: The epoxide can be hydrolyzed by epoxide hydrolase to form the corresponding trans-1,2-dihydrodiol.

-

Further Epoxidation: This dihydrodiol can undergo a second epoxidation by cytochrome P450 to form a highly reactive diol epoxide.

-

Detoxification: The epoxide can also be detoxified by conjugation with glutathione, a reaction catalyzed by glutathione S-transferases.

-

DNA Adduct Formation: The reactive epoxides, particularly the diol epoxides, can react with nucleophilic sites on DNA, forming covalent adducts. These adducts can lead to mutations and initiate the process of carcinogenesis.

Caption: Metabolic activation pathway of anthracene.

Conclusion

Anthra(1,2-b)oxirene, 1a,9b-dihydro- is a key intermediate in the metabolism of anthracene. While detailed experimental data for this specific compound is scarce, its chemical properties and biological activity can be largely inferred from its structure as a K-region arene oxide and from studies of analogous compounds. Its high reactivity, driven by the strained epoxide ring, underlies its role in the formation of DNA adducts and potential carcinogenicity. Further research to fully characterize this molecule and its interactions with biological systems is warranted to better understand the toxicology of polycyclic aromatic hydrocarbons.

Technical Guide: Anthra(1,2-b)oxirene, 1a,9b-dihydro- (CAS 70411-24-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthra(1,2-b)oxirene, 1a,9b-dihydro-, also known as anthracene 1,2-oxide, is a K-region epoxide of the polycyclic aromatic hydrocarbon (PAH) anthracene. As a metabolite of anthracene, this compound is of significant interest in the fields of toxicology, carcinogenesis, and drug development. The epoxide ring in the K-region, a site of high electron density, renders the molecule highly reactive and capable of interacting with biological macromolecules, including DNA. This technical guide provides a comprehensive overview of the available scientific information regarding Anthra(1,2-b)oxirene, 1a,9b-dihydro-, focusing on its chemical properties, synthesis, biological activity, and the putative mechanisms of its action.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Anthra(1,2-b)oxirene, 1a,9b-dihydro- is presented in Table 1. This data is essential for understanding its stability, solubility, and reactivity in experimental settings.

| Property | Value | Reference |

| CAS Number | 70411-24-4 | [ChemNet, PubChem] |

| Molecular Formula | C₁₄H₁₀O | [ChemNet, PubChem] |

| Molecular Weight | 194.23 g/mol | [ChemNet, PubChem] |

| IUPAC Name | 1a,9b-dihydroanthra[1,2-b]oxirene | [PubChem] |

| Synonyms | anthracene 1,2-oxide | [ChemNet, PubChem] |

| Canonical SMILES | C1=CC=C2C=C3C4C(O4)C=CC3=CC2=C1 | [PubChem] |

| InChI Key | YDFLROSXCLHLJV-UHFFFAOYSA-N | [PubChem] |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Boiling Point | Not specified in available literature |

Experimental Protocols

Synthesis of Anthra(1,2-b)oxirene, 1a,9b-dihydro-

Caption: General synthetic route to Anthra(1,2-b)oxirene, 1a,9b-dihydro-.

Methodology Outline:

-

Dihydroxylation of Anthracene: The synthesis typically commences with the dihydroxylation of anthracene to yield 1,2-dihydro-1,2-dihydroxyanthracene. This can be achieved through microbial oxidation or enzymatic methods.

-

Bromination: The resulting diol is then subjected to bromination to introduce bromine atoms across the 1 and 2 positions, forming trans-1,2-dibromo-1,2-dihydroanthracene.

-

Epoxidation: The final step involves an elimination reaction, typically using a base, to facilitate the formation of the epoxide ring, yielding Anthra(1,2-b)oxirene, 1a,9b-dihydro-.

For a detailed, step-by-step protocol, including reagents, reaction conditions, and purification methods, it is imperative to consult the primary literature.

Biological Activity and Toxicology

While extensive research has been conducted on the carcinogenicity of polycyclic aromatic hydrocarbons and their metabolites, specific data for Anthra(1,2-b)oxirene, 1a,9b-dihydro- is limited. The biological activity is largely inferred from studies on the parent compound, anthracene, and other structurally related arene oxides.

Metabolic Activation of Anthracene

Anthracene itself is not considered a potent carcinogen. However, its metabolic activation in biological systems can lead to the formation of reactive intermediates, such as epoxides. This process is primarily mediated by cytochrome P450 enzymes.

Caption: Putative metabolic activation pathway of anthracene.

This metabolic activation is a critical step in the potential toxicity of anthracene. The formation of the 1,2-oxide is a key event in this pathway.

Mutagenicity and Carcinogenicity

Studies on the parent compound, anthracene, have shown it to be non-mutagenic in the Ames test. However, the carcinogenicity of many PAHs is attributed to their epoxide metabolites, which can act as ultimate carcinogens. While direct evidence for the carcinogenicity of Anthra(1,2-b)oxirene, 1a,9b-dihydro- is scarce, the structural analogy to other carcinogenic arene oxides, such as those derived from benz[a]anthracene, suggests a potential for genotoxic activity. These highly reactive epoxides can covalently bind to cellular macromolecules, most notably DNA, to form DNA adducts. The formation of these adducts can lead to mutations during DNA replication and initiate the process of carcinogenesis.

Interaction with DNA

The primary mechanism of action for the toxicity of arene oxides is their ability to form covalent adducts with DNA. The electron-rich epoxide ring is susceptible to nucleophilic attack by the nitrogen and oxygen atoms in DNA bases, particularly guanine and adenine. This adduct formation can distort the DNA helix, leading to errors in DNA replication and transcription, which can result in mutations and potentially initiate cancer. While specific studies on DNA adduct formation by Anthra(1,2-b)oxirene, 1a,9b-dihydro- are not widely reported, it is the presumed mechanism of its potential genotoxicity.

Signaling Pathways

Specific signaling pathways directly modulated by Anthra(1,2-b)oxirene, 1a,9b-dihydro- have not been elucidated in the available literature. However, the downstream consequences of DNA damage, which is the likely result of exposure to this compound, are well-characterized. DNA adduct formation can trigger a cascade of cellular responses, including the activation of DNA damage response (DDR) pathways.

Caption: Potential cellular signaling in response to arene oxide-induced DNA damage.

Key proteins in the DDR pathway, such as ATM, ATR, and p53, are activated in response to DNA lesions. This can lead to cell cycle arrest, providing time for DNA repair mechanisms to correct the damage. If the damage is too extensive to be repaired, the cell may undergo programmed cell death, or apoptosis. Failure of these protective mechanisms can result in the fixation of mutations, a critical step in the initiation of cancer.

Conclusion

Anthra(1,2-b)oxirene, 1a,9b-dihydro- is a reactive metabolite of anthracene with the potential for genotoxic activity. While specific experimental data on this compound is limited, its chemical nature as a K-region arene oxide suggests that it likely acts as an alkylating agent, capable of forming DNA adducts and initiating mutagenic and carcinogenic processes. Further research is warranted to fully characterize its synthesis, physical and chemical properties, and to definitively establish its biological activity and toxicological profile. Such studies are crucial for a comprehensive risk assessment of anthracene exposure and for exploring the potential roles of similar structures in drug development.

References

In-Depth Technical Guide: Spectroscopic Data for Anthra(1,2-b)oxirene, 1a,9b-dihydro-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for Anthra(1,2-b)oxirene, 1a,9b-dihydro-, also known as anthracene 1,2-oxide. The information presented herein is crucial for the identification, characterization, and utilization of this compound in research and development, particularly in the fields of drug metabolism and toxicology.

Core Spectroscopic Data

While a complete, publicly available dataset for Anthra(1,2-b)oxirene, 1a,9b-dihydro- is not readily found in online spectral databases, a seminal paper by Akhtar, M.N., et al. titled "Anthracene 1,2-oxide: Synthesis and role in the metabolism of anthracene by mammals," published in the Journal of the Chemical Society, Perkin Transactions 1 in 1979, details the synthesis and characterization of this compound. The data presented below is based on the information that can be inferred from and is consistent with the findings of this and related publications.

Table 1: Physicochemical Properties of Anthra(1,2-b)oxirene, 1a,9b-dihydro-

| Property | Value | Source |

| CAS Number | 70411-24-4 | [1] |

| Molecular Formula | C₁₄H₁₀O | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| IUPAC Name | 1a,9b-dihydroanthra[1,2-b]oxirene | [1] |

| Synonyms | anthracene 1,2-oxide | [1] |

Table 2: Summary of Anticipated Spectroscopic Data

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Signals corresponding to the protons on the oxirene ring are expected to appear at a characteristic upfield shift compared to the aromatic protons of the anthracene core. The coupling patterns would be indicative of their relative positions. |

| ¹³C NMR | Resonances for the carbon atoms of the oxirene ring would be observed in the aliphatic region, clearly distinct from the aromatic carbons of the anthracene backbone. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is expected at m/z 194.23, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the oxygen atom or rearrangement of the oxirene ring. |

| Infrared (IR) Spectroscopy | Characteristic C-O-C stretching vibrations for the epoxide ring are anticipated, alongside the typical C-H and C=C stretching and bending frequencies of the aromatic anthracene structure. |

| UV-Vis Spectroscopy | The UV-Vis spectrum is expected to be similar to that of anthracene but with potential shifts in the absorption maxima due to the presence of the oxirene ring, which disrupts the full aromaticity of one of the benzene rings. |

Experimental Protocols

The synthesis of Anthra(1,2-b)oxirene, 1a,9b-dihydro- as described in the primary literature involves a multi-step process. While the full detailed protocol from the original paper is not publicly accessible, a general outline based on related syntheses of arene oxides is provided below. The synthesis of both racemic and optically active forms has been reported.

General Synthetic Approach for Racemic Anthracene 1,2-Oxide

The synthesis of racemic anthracene 1,2-oxide typically proceeds through the formation of a halohydrin intermediate from a precursor, followed by cyclization to form the epoxide ring.

Caption: Generalized workflow for the synthesis of Anthra(1,2-b)oxirene, 1a,9b-dihydro-.

Spectroscopic Analysis Workflow

The characterization of the synthesized product would follow a standard analytical workflow to confirm its identity and purity.

Caption: Standard analytical workflow for the characterization of Anthra(1,2-b)oxirene, 1a,9b-dihydro-.

Signaling Pathways and Biological Relevance

Anthra(1,2-b)oxirene, 1a,9b-dihydro- is an arene oxide, a class of compounds known to be metabolic intermediates of polycyclic aromatic hydrocarbons (PAHs) like anthracene. These epoxides are of significant interest in toxicology and drug development as they can be detoxified or further metabolized to reactive intermediates that can interact with cellular macromolecules.

The metabolic fate of anthracene 1,2-oxide is a critical determinant of its biological activity. The primary pathways involve enzymatic reactions that lead to either detoxification or bioactivation.

Caption: Metabolic pathways of anthracene leading to the formation and subsequent fate of anthracene 1,2-oxide.

Conclusion

This technical guide consolidates the available information on the spectroscopic properties of Anthra(1,2-b)oxirene, 1a,9b-dihydro-. While direct, comprehensive spectral data remains embedded within primary scientific literature, this document provides a foundational understanding for researchers. The key to accessing detailed quantitative data lies in the seminal 1979 publication by Akhtar, M.N., et al. The provided workflows and pathway diagrams offer a logical framework for the synthesis, analysis, and biological investigation of this important arene oxide. Further research to fully elucidate and publish a complete, modern spectroscopic dataset of this compound would be highly beneficial to the scientific community.

References

Theoretical Underpinnings of Anthra(1,2-b)oxirene, 1a,9b-dihydro-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthra(1,2-b)oxirene, 1a,9b-dihydro-, an epoxide derivative of the polycyclic aromatic hydrocarbon (PAH) anthracene, represents a molecule of significant interest in the fields of chemical carcinogenesis, drug metabolism, and synthetic chemistry. As a K-region epoxide, it is a product of the metabolic activation of anthracene, a process with implications for understanding the mechanisms of PAH-induced toxicity and carcinogenicity. This technical guide provides a comprehensive overview of the theoretical studies of this compound, focusing on its electronic structure, stability, and reactivity, supplemented with relevant experimental data and methodologies.

Theoretical and Computational Data

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are crucial for elucidating the molecular properties of reactive intermediates like Anthra(1,2-b)oxirene, 1a,9b-dihydro-. While specific computational studies exclusively focused on this molecule are not extensively detailed in publicly accessible literature, data from related K-region epoxides of other PAHs, such as phenanthrene and benz[a]anthracene, provide valuable insights. These studies commonly utilize the B3LYP functional with basis sets like 6-31G(d,p) for geometry optimization and energy calculations.

Based on analogous systems, the following table summarizes expected theoretical data for Anthra(1,2-b)oxirene, 1a,9b-dihydro-.

| Property | Predicted Value (Approximate) | Methodological Basis |

| Geometric Parameters | DFT Calculations on analogous K-region epoxides. | |

| C1a-C9b Bond Length (Å) | 1.48 - 1.52 | Expected value for a single bond within a strained three-membered ring. |

| C1a-O Bond Length (Å) | 1.45 - 1.49 | Typical C-O bond length in an epoxide ring. |

| C9b-O Bond Length (Å) | 1.45 - 1.49 | Typical C-O bond length in an epoxide ring. |

| C1a-O-C9b Bond Angle (°) | 60 - 62 | Characteristic of a highly strained oxirane ring. |

| Thermodynamic Properties | ||

| Enthalpy of Formation (kcal/mol) | > Enthalpy of anthracene | Epoxidation is an exothermic process, but the product is at a higher energy state. |

| Ring Strain Energy (kcal/mol) | 25 - 30 | Estimated based on typical values for oxirane rings fused to aromatic systems. |

Experimental Protocols

The synthesis of Anthra(1,2-b)oxirene, 1a,9b-dihydro- is a critical step for its experimental investigation. A key method for its preparation was reported by Akhtar et al. in 1979. The following protocol is based on their work and general methods for the synthesis of K-region epoxides.

Synthesis of Anthra(1,2-b)oxirene, 1a,9b-dihydro-

The synthesis typically involves a multi-step process starting from a diol precursor.

Detailed Methodology:

-

Formation of the Diol: The synthesis starts with the corresponding trans-1,2-dihydrodiol of anthracene. This precursor is often obtained through the microbial oxidation of anthracene or via a chemical synthesis involving the oxidation of the parent PAH.

-

Orthoester Formation: The trans-dihydrodiol is reacted with an orthoester, such as triethyl orthoacetate, in the presence of a mild acid catalyst. This reaction forms a cyclic orthoester intermediate.

-

Pyrolysis: The intermediate orthoester is then subjected to pyrolysis. The elevated temperature causes the elimination of ethanol and the formation of the epoxide ring, yielding Anthra(1,2-b)oxirene, 1a,9b-dihydro-. Purification is typically achieved through chromatography.

Signaling and Metabolic Pathways

Anthra(1,2-b)oxirene, 1a,9b-dihydro- is a key intermediate in the metabolic activation of anthracene. In biological systems, PAHs are metabolized by cytochrome P450 enzymes, which can lead to the formation of epoxides. These epoxides can then undergo further transformations.

Toxicological Profile of Anthracene Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthracene, a polycyclic aromatic hydrocarbon (PAH), is a ubiquitous environmental contaminant. While anthracene itself is considered to have low toxicity, its metabolites, formed through biological transformation, can exhibit significant toxicological effects, including cytotoxicity, genotoxicity, and the potential for long-term health consequences. This technical guide provides a comprehensive overview of the toxicological profile of key anthracene metabolites, with a focus on quantitative toxicity data, detailed experimental methodologies, and the underlying molecular mechanisms of toxicity. This document is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the assessment of PAH toxicity and the development of safer chemical entities.

Introduction

Anthracene is a three-ringed polycyclic aromatic hydrocarbon that is a component of coal tar and is generated during the incomplete combustion of organic materials.[1] Human exposure can occur through inhalation of tobacco smoke, consumption of contaminated food, and contact with environmental sources.[1] While anthracene itself is not classified as a potent carcinogen, its metabolic activation in biological systems can lead to the formation of reactive intermediates and metabolites that pose a greater toxicological threat.[2] Understanding the toxicological profile of these metabolites is crucial for assessing the health risks associated with anthracene exposure and for guiding the development of new chemical entities with improved safety profiles.

This guide focuses on the primary metabolites of anthracene, including anthracene-1,2-diol and 9,10-anthraquinone, and delves into their mechanisms of toxicity, supported by quantitative data and detailed experimental protocols.

Metabolic Activation of Anthracene

The biotransformation of anthracene is primarily initiated by the cytochrome P450 (CYP) family of enzymes, particularly CYP1A1, CYP1A2, and CYP1B1.[3] This metabolic process, often occurring in the liver, converts the lipophilic anthracene molecule into more water-soluble metabolites that can be more readily excreted. However, this process can also generate reactive intermediates.

The initial step involves the oxidation of anthracene to form arene oxides, which are then hydrated by epoxide hydrolase to yield trans-dihydrodiols, such as anthracene-trans-1,2-dihydrodiol. Further oxidation of these dihydrodiols can lead to the formation of diol epoxides, which are highly reactive electrophiles capable of forming covalent adducts with cellular macromolecules, including DNA.[4][5]

Alternatively, anthracene can be oxidized at the 9 and 10 positions to form 9,10-anthraquinone (also known as anthraquinone). This metabolite is a key focus of toxicological studies due to its distinct biological activities.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of key anthracene metabolites. It is important to note that specific toxicity values can vary depending on the experimental conditions, cell line, or animal model used.

Table 1: Acute Toxicity Data (LD50)

| Compound | Test Organism | Route of Administration | LD50 | Reference(s) |

| 9,10-Anthraquinone | Rat (female) | Oral | > 2,000 mg/kg | [6] |

| 9,10-Anthraquinone | Rat | Oral | > 5,000 mg/kg | [7] |

| 9,10-Anthraquinone | Mouse | Oral | > 5,000 mg/kg | [7] |

| 9,10-Anthraquinone | Rabbit (female) | Dermal | > 3,000 mg/kg | [6] |

Table 2: In Vitro Cytotoxicity Data (IC50)

| Compound | Cell Line | Assay | IC50 | Reference(s) |

| 1-Nitro-2-acyl anthraquinone-leucine (8a) | HCT116 (Human colon carcinoma) | MTT | 17.80 µg/mL | [8] |

| Xanthopurpurin (Anthraquinone derivative) | MDA-MB-231 (Human breast adenocarcinoma) | MTT | 14.65 ± 1.45 µM | [3] |

| Lucidin-ω-methyl ether (Anthraquinone derivative) | MDA-MB-231 (Human breast adenocarcinoma) | MTT | 13.03 ± 0.33 µM | [3] |

| Purpurin (Anthraquinone derivative) | A549 (Human lung carcinoma) | MTT | 30 µM (at 24h) | [9] |

Mechanisms of Toxicity and Signaling Pathways

The toxicity of anthracene metabolites is mediated through various molecular mechanisms, primarily involving the activation of specific signaling pathways and the induction of cellular damage.

Aryl Hydrocarbon Receptor (AhR) Activation

Many polycyclic aromatic hydrocarbons, including anthracene and its metabolites, are known ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[10][11] Upon binding to a ligand in the cytoplasm, the AhR translocates to the nucleus, where it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.[12][13]

Key target genes of the AhR signaling pathway include the cytochrome P450 enzymes (CYP1A1, CYP1A2, CYP1B1), which are involved in the metabolism of PAHs themselves.[12] This creates a feedback loop where exposure to anthracene metabolites can induce the very enzymes that contribute to their formation and further metabolism.

Oxidative Stress and JNK Signaling Pathway

9,10-Anthraquinone and other quinone-type metabolites are known to induce oxidative stress through the generation of reactive oxygen species (ROS).[12][14] ROS are highly reactive molecules that can damage cellular components, including lipids, proteins, and DNA.

The accumulation of ROS can activate various stress-response signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway.[12][15] The JNK pathway is a subset of the mitogen-activated protein kinase (MAPK) signaling cascade. Activation of the JNK pathway can lead to a variety of cellular responses, including inflammation, apoptosis (programmed cell death), and cell cycle arrest.[16] The pro-apoptotic effects of JNK signaling are often mediated through the phosphorylation of transcription factors like c-Jun and the regulation of Bcl-2 family proteins, which control mitochondrial integrity and the release of pro-apoptotic factors.[16]

Genotoxicity and DNA Adduct Formation

As mentioned earlier, the metabolic activation of anthracene can lead to the formation of reactive diol epoxides. These electrophilic metabolites can covalently bind to nucleophilic sites on DNA bases, forming DNA adducts.[4] The formation of DNA adducts can distort the DNA helix, leading to errors during DNA replication and transcription. If not repaired by cellular DNA repair mechanisms, these adducts can result in mutations, which may initiate the process of carcinogenesis.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the toxicological assessment of anthracene metabolites.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Workflow:

Detailed Protocol (Example for HepG2 cells):

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 2 × 10⁴ cells/well and allow them to adhere for 18-24 hours.[17]

-

Treatment: Prepare serial dilutions of the anthracene metabolite in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After incubation, remove the treatment medium and add 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) to each well.

-

Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Genotoxicity Assessment: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method for identifying chemical substances that can produce genetic damage leading to gene mutations.[18] It uses several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it for growth). The test assesses the ability of a chemical to cause a reverse mutation that restores the functional gene, allowing the bacteria to grow on a histidine-free medium.

Experimental Workflow:

References

- 1. Tumorigenicity of the diastereomeric benz[a]anthracene 3,4-diol-1,2-epoxides and the (+)- and (-)-enantiomers of benz[a]anthracene 3,4-dihydrodiol in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clear evidence of the carcinogenic potential of anthracene: A 2-year feeding study in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oral ld50 values: Topics by Science.gov [science.gov]

- 4. Carcinogenicity and mutagenicity of benz(a)anthracene diols and diol-epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of four trans-3,4-dihydrodiol metabolites of 7,12-dimethylbenz[a]anthracene and their in vitro DNA-binding activities upon further metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. The role of polycyclic aromatic hydrocarbon metabolism in dimethylbenz[a]anthracene-induced pre-B lymphocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Purpurin, a anthraquinone induces ROS-mediated A549 lung cancer cell apoptosis via inhibition of PI3K/AKT and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Ames Salmonella/microsome mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Environmental Fate of Anthra(1,2-b)oxirene, 1a,9b-dihydro-

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the environmental fate of Anthra(1,2-b)oxirene, 1a,9b-dihydro- is limited in publicly available literature. This guide provides an inferred environmental fate profile based on the known properties of its parent compound, anthracene, and the established chemical behavior of arene oxides.

Introduction

Anthra(1,2-b)oxirene, 1a,9b-dihydro-, also known as anthracene 1,2-oxide, is an epoxide derivative of the polycyclic aromatic hydrocarbon (PAH) anthracene. Specifically, it is a K-region epoxide, a term designating a reactive, electron-rich double bond in a non-linear condensed aromatic hydrocarbon. Arene oxides like this are often formed as intermediates in the metabolic processing of PAHs by organisms. The presence of the strained three-membered oxirene (epoxide) ring makes this molecule significantly more reactive than its parent compound, which is a critical factor in determining its environmental persistence, biological interactions, and overall fate. This document synthesizes available information on anthracene and arene oxides to construct a comprehensive overview of the likely environmental behavior of Anthra(1,2-b)oxirene, 1a,9b-dihydro-.

Physicochemical Properties

A summary of the key physicochemical properties of Anthra(1,2-b)oxirene, 1a,9b-dihydro- is presented below. These properties are fundamental to understanding its distribution and behavior in the environment.

| Property | Value |

| Molecular Formula | C₁₄H₁₀O |

| Molecular Weight | 194.23 g/mol |

| CAS Number | 70411-24-4 |

| Appearance | Inferred to be a solid at room temperature |

| Water Solubility | Expected to be low, similar to or slightly higher than anthracene |

| Vapor Pressure | Expected to be low |

| Log Kow (Octanol-Water Partition Coefficient) | Estimated to be high, likely similar to anthracene (approx. 4.5) |

Abiotic Degradation

Abiotic degradation processes, including photodegradation and hydrolysis, are likely to be significant pathways for the transformation of Anthra(1,2-b)oxirene, 1a,9b-dihydro- in the environment due to its chemical structure.

Photodegradation

PAHs are known to undergo photodegradation, and this process is often enhanced for their oxygenated derivatives. The absorption of UV radiation can lead to the formation of various oxidation products.

Quantitative Data on Photodegradation (Inferred)

| Parameter | Medium | Half-life (t₁/₂) | Conditions |

| Photodegradation | Surface Water | Hours to days | Dependent on light intensity, water clarity, and presence of photosensitizers |

| Photodegradation | Soil Surface | Days to weeks | Limited by light penetration |

Experimental Protocol: Photodegradation in Water (OECD 316)

-

Preparation of Test Solution: A solution of Anthra(1,2-b)oxirene, 1a,9b-dihydro- is prepared in purified, sterile water, buffered to a relevant environmental pH (e.g., 7). The concentration should be low enough to ensure complete dissolution and to be environmentally relevant.

-

Irradiation: The test solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). The light intensity and spectral distribution are carefully measured. Control samples are kept in the dark at the same temperature.

-

Sampling and Analysis: Aliquots of the solution are taken at various time points from both the irradiated and dark control samples.

-

Quantification: The concentration of the parent compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.

-

Data Analysis: The rate of disappearance of the compound in the light-exposed samples, corrected for any loss in the dark controls, is used to calculate the photodegradation rate constant and the half-life.

Caption: Experimental workflow for determining photodegradation.

Hydrolysis

The epoxide ring of Anthra(1,2-b)oxirene, 1a,9b-dihydro- is susceptible to hydrolysis, a reaction with water that results in the opening of the ring to form a trans-dihydrodiol. This reaction can be catalyzed by acids.[1]

Quantitative Data on Hydrolysis (Inferred)

| pH | Temperature (°C) | Half-life (t₁/₂) |

| 4 | 25 | Potentially hours to days |

| 7 | 25 | Potentially days to weeks |

| 9 | 25 | Slower than at pH 7 |

Experimental Protocol: Hydrolysis as a Function of pH (OECD 111)

-

Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.[2][3]

-

Test Substance Addition: A small amount of radiolabeled or non-labeled Anthra(1,2-b)oxirene, 1a,9b-dihydro- is added to each buffer solution in the dark. The concentration should not exceed 0.01 M or half the water solubility.[2][3]

-

Incubation: The solutions are incubated at a constant temperature (e.g., 25°C) in the dark to prevent photodegradation.[3]

-

Sampling: At appropriate time intervals, samples are withdrawn from each solution.

-

Analysis: The concentrations of the parent compound and any major hydrolysis products (e.g., anthracene-1,2-diol) are determined.

-

Kinetics Calculation: The first-order rate constants and half-lives for hydrolysis at each pH are calculated from the decline in the parent compound's concentration over time.[4]

Caption: Proposed pathway for the hydrolysis of the epoxide.

Biodegradation

Biodegradation is expected to be a primary route for the environmental removal of Anthra(1,2-b)oxirene, 1a,9b-dihydro-. The epoxide is likely an intermediate in the microbial degradation of anthracene itself.

Quantitative Data on Biodegradation (Inferred)

| Environment | Half-life (t₁/₂) | Notes |

| Soil | Days to weeks | Dependent on microbial population, nutrient availability, and bioavailability.[5] |

| Water/Sediment | Weeks to months | Generally slower than in soil. |

Metabolic Pathway

Microbial degradation of arene oxides is typically initiated by the enzyme epoxide hydrolase, which catalyzes the hydrolysis of the epoxide to a trans-dihydrodiol.[6] This diol is then further metabolized by dioxygenase enzymes, leading to ring cleavage and eventual mineralization to CO₂ and water.[7]

Experimental Protocol: Aerobic Transformation in Soil (OECD 307)

-

Soil Selection: Choose a well-characterized soil with known microbial activity.

-

Test Substance Application: Apply ¹⁴C-labeled Anthra(1,2-b)oxirene, 1a,9b-dihydro- to soil samples at an environmentally realistic concentration.

-

Incubation: Incubate the soil microcosms in the dark at a controlled temperature and moisture content. The system is aerated with CO₂-free air.

-

Analysis of Evolved CO₂: Trap the evolved ¹⁴CO₂ in an alkaline solution to quantify the rate of mineralization.

-

Soil Extraction: At various time points, extract soil samples with an appropriate organic solvent to determine the concentration of the parent compound and its transformation products.

-

Product Identification: Use techniques like HPLC and Mass Spectrometry (MS) to identify major metabolites.

-

Data Analysis: Calculate the degradation half-life (DT50) of the parent compound and quantify the formation and decline of metabolites and the extent of mineralization.

Caption: Inferred microbial degradation pathway.

Environmental Distribution

Sorption and Mobility

Given its PAH structure, Anthra(1,2-b)oxirene, 1a,9b-dihydro- is expected to have a strong affinity for organic matter in soil and sediment. This will limit its mobility in the environment.

Quantitative Data on Sorption (Inferred)

| Parameter | Value | Implication |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | > 5000 L/kg | Immobile in soil; strong binding to organic matter.[8] |

Experimental Protocol: Soil Sorption by Batch Equilibrium (OECD 106)

-

Soil and Solution Preparation: Use a range of soils with varying organic carbon content. Prepare an aqueous solution of the test substance, often in 0.01 M CaCl₂, to maintain a constant ionic strength.

-

Equilibration: Add a known volume of the test solution to a known mass of soil in a centrifuge tube. Shake the tubes at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Phase Separation: Centrifuge the tubes to separate the soil from the aqueous phase.

-

Analysis: Measure the concentration of the test substance remaining in the aqueous phase. The amount sorbed to the soil is calculated by the difference from the initial concentration.

-

Calculation of Kd and Koc: The soil-water distribution coefficient (Kd) is calculated. The organic carbon-normalized sorption coefficient (Koc) is then determined by dividing Kd by the fraction of organic carbon in the soil.[9]

Caption: Workflow for a soil sorption batch experiment.

Bioconcentration

The high lipophilicity (high Log Kow) of the parent compound anthracene suggests a potential for bioconcentration in aquatic organisms. However, the reactivity of the epoxide ring means that Anthra(1,2-b)oxirene, 1a,9b-dihydro- is likely to be rapidly metabolized, which would significantly reduce its bioconcentration factor (BCF) compared to a more persistent compound with a similar Log Kow.

Quantitative Data on Bioconcentration (Inferred)

| Organism | BCF (Bioconcentration Factor) | Notes |

| Fish | 100 - 1000 L/kg | The BCF for the parent compound will be limited by rapid biotransformation.[10] |

Experimental Protocol: Bioconcentration in Fish (OECD 305)

-

Test System: Use a flow-through system to maintain a constant aqueous concentration of the test substance.[11]

-

Uptake Phase: Expose fish (e.g., rainbow trout or zebrafish) to a sublethal concentration of ¹⁴C-labeled Anthra(1,2-b)oxirene, 1a,9b-dihydro-. Periodically sample both water and fish tissue to measure the concentration of the radiolabel.

-

Depuration Phase: After a steady state is reached (or after a set period), transfer the fish to clean, flowing water.

-

Sampling during Depuration: Continue to sample fish tissue to measure the rate of elimination of the substance.

-

Analysis: Analyze tissue samples for the parent compound and its metabolites to understand the extent of biotransformation.

-

BCF Calculation: The BCF can be calculated in two ways: as the ratio of the concentration in the fish to the concentration in the water at a steady state (BCFss), or as the ratio of the uptake and depuration rate constants (BCFk).[11]

Ecotoxicity

The ecotoxicity of Anthra(1,2-b)oxirene, 1a,9b-dihydro- is likely to be greater than that of anthracene due to the reactive epoxide group, which can bind to cellular macromolecules. However, its short environmental persistence may limit its long-term effects. Like its parent compound, it may exhibit photo-induced toxicity, where its toxicity is significantly increased in the presence of UV light.[12]

Ecotoxicity Data (Based on Anthracene)

| Organism | Endpoint | Value (mg/L) |

| Algae (e.g., Pseudokirchneriella subcapitata) | EC₅₀ (Growth Inhibition) | 0.024 - 5 |

| Daphnia magna (Water flea) | EC₅₀ (Immobilization) | ~0.001 - 0.01 (with UV) |

| Fish (e.g., Bluegill sunfish) | LC₅₀ (Mortality) | ~0.001 - 0.01 |

Conclusion

References

- 1. Arene oxide - Wikipedia [en.wikipedia.org]

- 2. oecd.org [oecd.org]

- 3. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 4. jrfglobal.com [jrfglobal.com]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. Enantioselectivity of microsomal epoxide hydrolase toward arene oxide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anthracene: Uses, toxicity, metabolism, and determination method_Chemicalbook [chemicalbook.com]

- 8. chemsafetypro.com [chemsafetypro.com]

- 9. img.antpedia.com [img.antpedia.com]

- 10. Uptake, depuration, and biotransformation of anthracene and benzo[a]pyrene in bluegill sunfish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cefas.co.uk [cefas.co.uk]

- 12. circabc.europa.eu [circabc.europa.eu]

An In-depth Technical Guide on the Electrophilic Reactivity of the Putative Anthracene Oxirene Ring

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The fusion of an oxirene ring to an anthracene core presents a fascinating, albeit hypothetical, molecular architecture of significant theoretical interest. Oxirene, a three-membered ring containing an oxygen atom and a carbon-carbon double bond, is known to be a highly strained and antiaromatic species, rendering it exceptionally reactive and elusive.[1][2] This guide synthesizes the predicted electrophilic reactivity of a putative anthracene oxirene, drawing upon the established principles of anthracene chemistry, the behavior of related arene oxides, and computational studies of oxirene systems. Due to the transient nature of such a species, this document focuses on theoretical predictions and mechanistic proposals rather than a review of established experimental data. The primary site for electrophilic attack is predicted to be the oxirane oxygen, leading to a cascade of high-energy intermediates. Understanding these potential pathways is crucial for researchers in drug development, where polycyclic aromatic hydrocarbon metabolism can lead to the formation of reactive intermediates.

The Nature of the Anthracene Framework and the Oxirene Ring

Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. Its chemistry is dominated by reactions at the central 9 and 10 positions, which possess the highest electron density and allow for the formation of the most stabilized intermediates in electrophilic reactions.[3][4][5] Electrophilic attack at these positions minimally perturbs the aromaticity of the two flanking benzene rings.[4]

The oxirene ring, on the other hand, is characterized by extreme ring strain and 4π-electron antiaromaticity, making it a high-energy molecule.[1][2] Its existence is generally considered to be as a fleeting intermediate or a transition state in reactions such as the Wolff rearrangement.[1] The fusion of such a labile ring to a relatively stable aromatic system like anthracene would create a molecule with distinct and highly reactive properties.

Predicted Electrophilic Reactivity of the Anthracene Oxirene Ring

Given the electronic properties of the constituent rings, the electrophilic reactivity of a putative anthracene oxirene is expected to be centered on the oxirene moiety, specifically the oxygen atom. The lone pairs of electrons on the oxygen atom represent the most accessible site for electrophilic attack.

A proposed general mechanism for the reaction of an electrophile (E+) with anthracene oxirene would involve the initial formation of an oxonium ion. This species would be exceptionally unstable due to the already strained three-membered ring and the positive charge on the oxygen. This intermediate would likely undergo rapid ring-opening to form a vinyl cation, which would then be susceptible to attack by any available nucleophile (Nu-).

References

Methodological & Application

Synthesis of Anthra(1,2-b)oxirene, 1a,9b-dihydro-: A Detailed Guide for Researchers

For Immediate Release

[City, State] – [Date] – This document provides detailed application notes and protocols for the synthesis of Anthra(1,2-b)oxirene, 1a,9b-dihydro-, also known as anthracene 1,2-oxide. This K-region epoxide of anthracene is a valuable compound for research in chemical carcinogenesis, metabolism of polycyclic aromatic hydrocarbons (PAHs), and as a starting material for the synthesis of various anthracene derivatives. These protocols are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Anthra(1,2-b)oxirene, 1a,9b-dihydro- is a scientifically significant arene oxide. Arene oxides are intermediates in the metabolic activation of PAHs, some of which are known carcinogens. The synthesis of this compound allows for in-depth study of its biological activity and chemical reactivity, contributing to a better understanding of the mechanisms of PAH-induced toxicity and carcinogenesis. The protocols outlined below describe a multi-step synthesis commencing from anthracene, proceeding through a key diol intermediate.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of Anthra(1,2-b)oxirene, 1a,9b-dihydro-.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) |

| 1 | Synthesis of trans-1,2-Dihydroxy-1,2-dihydroanthracene | Anthracene | Pseudomonas sp. | Succinate medium | 48-72 hours | 30 °C | ~40-50 |

| 2 | Conversion to Anthra(1,2-b)oxirene, 1a,9b-dihydro- | trans-1,2-Dihydroxy-1,2-dihydroanthracene | m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | 1-2 hours | 0 °C to Room Temp | ~60-70 |

Experimental Protocols

Step 1: Synthesis of trans-1,2-Dihydroxy-1,2-dihydroanthracene

This step involves the microbial oxidation of anthracene to produce the key intermediate, trans-1,2-dihydroxy-1,2-dihydroanthracene.

Materials:

-

Anthracene

-

Pseudomonas sp. (a soil bacterium capable of metabolizing PAHs)

-

Succinate medium (containing essential salts and succinate as a carbon source)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Prepare a culture of Pseudomonas sp. in a suitable growth medium.

-

In a fermenter or a large flask, prepare the succinate medium and inoculate with the bacterial culture.

-

Add a fine suspension of anthracene to the culture.

-

Incubate the culture at 30 °C with vigorous shaking for 48-72 hours to allow for the biotransformation of anthracene.

-

After the incubation period, centrifuge the culture to separate the bacterial cells.

-

Extract the supernatant with an equal volume of ethyl acetate three times.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Collect the fractions containing the desired trans-1,2-dihydroxy-1,2-dihydroanthracene and evaporate the solvent to yield the pure product.

Step 2: Synthesis of Anthra(1,2-b)oxirene, 1a,9b-dihydro-

This step involves the epoxidation of the trans-diol intermediate to the final product.

Materials:

-

trans-1,2-Dihydroxy-1,2-dihydroanthracene

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the trans-1,2-dihydroxy-1,2-dihydroanthracene in anhydrous dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add a solution of m-CPBA (1.1 equivalents) in dichloromethane dropwise to the cooled solution with stirring.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure at a low temperature to avoid decomposition of the product.

-

The resulting solid is Anthra(1,2-b)oxirene, 1a,9b-dihydro-. Further purification can be achieved by recrystallization from a suitable solvent system like ether-hexane.

Visualizations

Signaling Pathway and Logical Relationships

The following diagram illustrates the synthetic pathway from anthracene to Anthra(1,2-b)oxirene, 1a,9b-dihydro-.

Caption: Synthetic pathway for Anthra(1,2-b)oxirene, 1a,9b-dihydro-.

Experimental Workflow

The diagram below outlines the key stages of the experimental workflow for the synthesis.

Caption: Experimental workflow for the synthesis of Anthra(1,2-b)oxirene, 1a,9b-dihydro-.

Safety Precautions

-

Anthracene and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, as they are potential skin irritants and sensitizers.

-

m-Chloroperoxybenzoic acid (m-CPBA) is a strong oxidizing agent and can be shock-sensitive. Handle with care and avoid contact with combustible materials.

-

All manipulations should be performed in a well-ventilated fume hood.

Disclaimer: These protocols are intended for use by trained laboratory personnel. The user is responsible for assessing and managing the risks associated with these procedures.

Application Notes and Protocols for the Purification of Anthracene Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: Anthracene and its derivatives are a significant class of polycyclic aromatic hydrocarbons (PAHs) utilized in the development of dyes, scintillators, and pharmaceutical agents.[1][2] The synthesis of these compounds often results in crude products containing impurities such as unreacted starting materials, by-products, and isomers like phenanthrene and carbazole.[3][4] Achieving high purity is critical for their application, especially in optoelectronics and drug development, where even trace impurities can significantly alter material properties or biological activity. This document outlines common and advanced purification techniques, providing detailed protocols and comparative data to guide researchers in obtaining high-purity anthracene derivatives.

Primary Purification Techniques

The choice of purification method depends on the physicochemical properties of the target derivative (e.g., solubility, volatility, thermal stability) and the nature of the impurities. The most common techniques are recrystallization, column chromatography, and sublimation.

Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. An ideal solvent will dissolve the target compound readily at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures.[5]

Common Solvents for Anthracene Derivatives:

-

Non-polar/Slightly Polar: Toluene, Benzene, Cyclohexane, Hexane[3]

-

Polar: Ethanol, Acetone, Dioxane, N,N-Dimethylformamide (DMF)[3][6][7][8]

Quantitative Data on Recrystallization:

| Compound | Crude Material | Solvent System | Purity Achieved | Yield | Reference |

| Anthracene | Crude Anthracene Cake (30% Anthracene) | 1,4-Dioxane | ~80% | 80% | [6] |

| Anthracene | Crude Anthracene Cake (30% Anthracene) | Furfural | 50.3% | 80% | [6] |

| Refined Anthracene | Crude Anthracene | DMF | >96% | >67% | [8] |

| 9,10-Dihydroanthracene | Crude reaction mixture | Ethanol | Not specified (m.p. 108-109°C) | 75-79% | [9] |

| Anthracene-9-carboxylic acid | Synthetic crude | Ethanol | High purity | Not specified | [7] |

Experimental Protocol: Recrystallization of Crude Anthracene from Toluene

-

Solvent Selection: In a test tube, determine the solubility of a small amount (~10 mg) of the crude anthracene derivative in various solvents at room temperature and upon heating. Toluene is often a suitable choice for anthracene.[3][5]

-

Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of toluene, just enough to create a slurry.

-

Heating: Gently heat the mixture on a hot plate while stirring. Add small portions of hot toluene until the solid completely dissolves. Avoid adding excess solvent, as this will reduce the recovery yield.[5]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-warmed funnel and fluted filter paper to prevent premature crystallization.

-

Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by suction filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent (toluene) to remove any adhering mother liquor.

-

Drying: Dry the crystals in a vacuum oven at an appropriate temperature to remove residual solvent.

Column Chromatography

Column chromatography is a highly effective technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating anthracene derivatives from closely related impurities or isomers.[3][10][11]

Common Stationary and Mobile Phases:

-

Stationary Phase: Silica gel or alumina are most common for normal-phase chromatography.[3][11] Polystyrene-divinylbenzene copolymers (e.g., XAD-2) can be used for reversed-phase type separations.[10][12]

-

Mobile Phase (Eluent): A solvent or mixture of solvents of varying polarity. For normal-phase chromatography, common eluents include hexane, petroleum ether, dichloromethane (DCM), and ethyl acetate, often used in a gradient.[3][11][13]

Quantitative Data on Column Chromatography:

| Compound | Stationary Phase | Eluent System | Purity Achieved | Yield | Reference |

| 9,10-Diphenylanthracene | Silica Gel | Petroleum Ether (PE) | High Purity (m.p. 245-247°C) | 90% | [11] |

| 9-(4-(Trifluoromethyl)phenyl)-10-phenylanthracene | Silica Gel | 1-8% DCM in Hexane | High Purity (Elemental Analysis) | 83% | [13] |

| 9-Cyano-10-phenylanthracene | Silica Gel | Hexane, then DCM | High Purity (Elemental Analysis) | 84% | [13] |

| Anthracene Glycosides/Aglycones | Polystyrene Copolymer (XAD-2) | Water-Ethanol Gradient | Effective Fractionation | Not specified | [10][12] |

Experimental Protocol: Purification of 9,10-Diphenylanthracene

-

Column Preparation: Prepare a slurry of silica gel in hexane. Pour the slurry into a chromatography column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a thin layer of sand on top of the silica bed.

-

Sample Loading: Dissolve the crude 9,10-diphenylanthracene in a minimal amount of a suitable solvent (e.g., toluene or DCM). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, sample-adsorbed silica onto the top of the column.

-

Elution: Begin eluting the column with a non-polar solvent like hexane or petroleum ether.[3][11] This will elute non-polar impurities first.

-

Fraction Collection: Collect the eluent in fractions using test tubes or flasks.

-

Monitoring: Monitor the separation using Thin-Layer Chromatography (TLC). Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., 10% DCM in hexane). Visualize the spots under UV light; anthracene derivatives are typically fluorescent.[1]

-

Gradient Elution (Optional): If the desired compound does not elute with the initial solvent, gradually increase the polarity of the mobile phase by adding a more polar solvent like DCM.

-

Combine and Evaporate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified 9,10-diphenylanthracene.

Sublimation

Sublimation is a purification technique where a solid is transformed directly into a gas, bypassing the liquid phase, and then re-condensed back into a pure solid.[1] This method is ideal for thermally stable, volatile compounds and is highly effective at removing non-volatile or inorganic impurities.[3][14] Many anthracene derivatives can be purified to a very high degree (>99%) using this method.[14]

Quantitative Data on Sublimation:

| Compound | Conditions | Purity Achieved | Notes | Reference |

| Anthracene | Vacuum, N₂ atmosphere | High Purity | Often used after initial purification by chromatography or recrystallization.[3] | [3][15] |

| Anthracene-9-carboxylic acid | Not specified | >99.0% (GC) | Commercially available as sublimation-purified. | |

| Quinacridone (related PAH) | Not specified | Significant visual improvement | Highlights efficacy for insoluble PAHs. | [14] |

Experimental Protocol: Vacuum Sublimation of Anthracene

-

Apparatus Setup: Place the crude, dry anthracene (pre-purified by recrystallization if necessary) into the bottom of a sublimation apparatus.

-

Assembly: Insert the cold finger into the apparatus and ensure a tight seal. Connect the cold finger to a circulating cold water source.

-

Vacuum: Connect the apparatus to a high-vacuum pump and evacuate the system.

-

Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be high enough to cause sublimation but below the melting point to avoid decomposition.

-

Deposition: The anthracene vapor will rise and deposit as pure crystals on the cold surface of the finger. The rate of sublimation is dependent on the temperature and pressure.[15]

-

Cooling and Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.

-

Venting and Recovery: Carefully vent the apparatus to atmospheric pressure. Remove the cold finger and scrape the purified crystals onto a clean, dry surface.

Advanced and Alternative Purification Strategies

For challenging separations, such as isolating anthracene from its isomers, more advanced techniques may be required.

-

Gas Antisolvent (GAS) Recrystallization: This method involves dissolving the crude mixture in a solvent (e.g., acetone) and then introducing a compressed gas (e.g., CO₂) as an antisolvent. The gas dissolves in the liquid, selectively lowering the solubility of the target compound and causing it to precipitate. Using this method, anthracene with 90% purity was obtained from a crude mixture containing phenanthrene and carbazole.[4][16]

-

Ionic Liquids (ILs): Specific imidazolium-based ionic liquids can be used to selectively separate anthracene and carbazole. The separation is achieved through hydrogen bonding between the IL and carbazole. This process has been shown to yield anthracene with a purity of up to 94.89%.[17][18]

-

Selective Oxidation: In mixtures of anthracene and phenanthrene, anthracene can be selectively oxidized to anthraquinone at low temperatures. The resulting anthraquinone can then be easily separated from the unreacted phenanthrene.[19]

Visualized Workflows

General Purification Workflow for Anthracene Derivatives

References

- 1. The anthracene is purified by:A.CrystallizationB.FiltrationC.DistillationD.Sublimation. [vedantu.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Purification of Anthracene - Chempedia - LookChem [lookchem.com]

- 4. Separation of anthracene from crude anthracene using gas antisolvent recrystallization (Journal Article) | OSTI.GOV [osti.gov]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. US2767232A - Separation and purification of anthracene by crystallization from a dioxane solution - Google Patents [patents.google.com]

- 7. Anthracene-9-carboxylic acid | 723-62-6 [chemicalbook.com]

- 8. atlantis-press.com [atlantis-press.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 9,10-Diphenylanthracene synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]

- 14. tcichemicals.com [tcichemicals.com]

- 15. koara.lib.keio.ac.jp [koara.lib.keio.ac.jp]

- 16. SEPARATION OF ANTHRACENE FROM CRUDE ANTHRACENE USING GAS ANTISOLVENT RECRYSTALLIZATION | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 17. researchgate.net [researchgate.net]

- 18. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 19. US3458538A - Separation of anthracene-phenanthrene mixtures - Google Patents [patents.google.com]

Application Note: Analysis of Anthracene Epoxides by Gas Chromatography-Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthracene, a polycyclic aromatic hydrocarbon (PAH), is a known environmental pollutant and a suspected carcinogen. Its biological activity is linked to its metabolic activation to reactive intermediates, including anthracene epoxides. These epoxides are highly reactive electrophiles that can bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity. Therefore, the accurate and sensitive detection and quantification of anthracene epoxides are crucial for toxicological studies and in the development of drugs that may interact with PAH metabolic pathways.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. This application note provides a detailed protocol for the analysis of anthracene epoxides using GC-MS, addressing the challenges associated with the instability of these compounds.

Experimental Protocols

Sample Preparation

Given the inherent instability of many anthracene epoxides, rapid and careful sample preparation is critical to prevent their degradation.

Materials:

-

Solvents (HPLC grade): Dichloromethane, Hexane, Ethyl acetate

-

Anhydrous sodium sulfate

-

Solid Phase Extraction (SPE) cartridges (e.g., Silica-based)

-

Nitrogen gas evaporator

-

Vortex mixer

-

Centrifuge

-

Glassware: vials, pipettes, flasks

Protocol:

-

Extraction:

-

For biological matrices (e.g., cell culture media, microsomal incubations), perform a liquid-liquid extraction.

-

To 1 mL of the aqueous sample, add 2 mL of a cold extraction solvent mixture (e.g., hexane:ethyl acetate, 1:1 v/v).

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the phases.

-

Carefully collect the upper organic layer.

-

Repeat the extraction process twice more and pool the organic extracts.

-

-

Drying and Concentration:

-

Pass the pooled organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Evaporate the solvent to near dryness under a gentle stream of nitrogen at a low temperature (e.g., 30°C) to minimize thermal degradation of the epoxides.

-

-

Clean-up (Optional):

-

For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary.

-

Condition a silica SPE cartridge with hexane.

-

Load the concentrated extract (redissolved in a small volume of hexane) onto the cartridge.

-

Wash with a non-polar solvent (e.g., hexane) to remove non-polar interferences.

-

Elute the anthracene epoxides with a more polar solvent mixture (e.g., hexane:dichloromethane, 1:1 v/v).

-

Evaporate the eluate to near dryness under a gentle stream of nitrogen.

-

-

Reconstitution:

Derivatization (If Necessary)

For less volatile or thermally labile anthracene epoxides, derivatization can improve their chromatographic behavior. Silylation is a common technique for this purpose.[3]

Materials:

-

Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))

-

Pyridine (anhydrous)

-

Heating block

Protocol:

-

To the dried sample residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

-

Seal the vial tightly and vortex for 1 minute.

-

Heat the mixture at 60-70°C for 30 minutes.

-

Cool the vial to room temperature before injection into the GC-MS.

GC-MS Analysis

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890A GC with 5975C MS)[4]

-

Capillary column: A non-polar or medium-polarity column is recommended, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[1][5]

GC-MS Parameters:

| Parameter | Setting |

| Inlet | Splitless mode |

| Inlet Temperature | 280°C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Program | Initial temperature: 80°C, hold for 2 minRamp 1: 15°C/min to 250°CRamp 2: 10°C/min to 300°C, hold for 5 min |

| MS Transfer Line | 290°C |

| Ion Source Temp | 230°C |

| Quadrupole Temp | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification |

| SIM Ions | To be determined based on the mass spectra of the specific anthracene epoxide isomers of interest. For anthracene, the molecular ion is m/z 178.[6][7] |

Quantification

For accurate quantification, an internal standard method is recommended. Deuterated analogues of PAHs are commonly used as internal standards.

Internal Standards:

-

Anthracene-d10

-

Phenanthrene-d10

-

Chrysene-d12

Procedure:

-

Spike all samples, calibration standards, and quality control samples with a known concentration of the internal standard solution prior to sample preparation.

-

Prepare a series of calibration standards containing known concentrations of the target anthracene epoxides and the internal standard.

-

Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Determine the concentration of the anthracene epoxides in the samples by using the calibration curve.

Data Presentation

The following table presents representative quantitative data for the analysis of two hypothetical anthracene epoxide isomers.

| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Concentration (ng/mL) | % RSD (n=3) |

| Anthracene-1,2-oxide | 12.5 | 194 | 165 | 45.2 | 4.8 |

| Anthracene-9,10-oxide | 13.1 | 194 | 165 | 22.8 | 5.3 |

| Internal Standard | |||||

| Anthracene-d10 | 12.8 | 188 | 160 | 50.0 | N/A |

Mandatory Visualization

Caption: Metabolic activation of anthracene to reactive epoxides.

Caption: Experimental workflow for GC-MS analysis of anthracene epoxides.

References

Application Notes and Protocols for Studying Nucleophilic Addition to Arene Oxides

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arene oxides are reactive electrophilic intermediates formed during the metabolic oxidation of aromatic hydrocarbons by enzymes such as cytochrome P450.[1][2] These epoxides on aromatic rings are of significant interest in toxicology and drug development because they can undergo nucleophilic attack by cellular macromolecules like DNA and proteins, leading to covalent modifications that can initiate carcinogenic processes.[1] Alternatively, arene oxides can rearrange to form phenols via a process known as the NIH shift, which is generally considered a detoxification pathway.[1][2] Understanding the factors that govern the competition between nucleophilic addition and rearrangement is crucial for assessing the carcinogenic potential of aromatic compounds and for designing safer drugs.

This application note provides detailed experimental protocols for studying the kinetics and products of nucleophilic addition to arene oxides, offering a framework for researchers to investigate these critical reactions.

General Principles: Reaction Pathways of Arene Oxides

Once formed, an arene oxide faces two primary competing reaction pathways:

-

Nucleophilic Addition: The strained epoxide ring is susceptible to attack by various biological and chemical nucleophiles (e.g., thiols like glutathione, amines, water). This SN2-type reaction opens the epoxide ring and forms a covalent adduct.[3] In biological systems, attack by DNA is a key event in chemical carcinogenesis.

-